molecular formula C7H9IN2O2 B2547023 Methyl 2-ethyl-5-iodopyrazole-3-carboxylate CAS No. 2226182-26-7

Methyl 2-ethyl-5-iodopyrazole-3-carboxylate

Cat. No. B2547023
CAS RN: 2226182-26-7
M. Wt: 280.065
InChI Key: CWIAYDMOELHCET-UHFFFAOYSA-N
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Description

Pyrazoles are a class of compounds that have a five-membered ring with two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry. They can be synthesized using a variety of methods, including reacting ethyl acetylpyruvate and hydrazine .


Molecular Structure Analysis

In terms of molecular structure, pyrazoles have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They exhibit tautomerism, a phenomenon that may influence their reactivity .


Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The physical properties of a specific pyrazole compound would depend on its exact structure and substituents.

Mechanism of Action

While the exact mechanism of action for pyrazole compounds can vary widely depending on their specific structure and function, some pyrazoles have been shown to act as norepinephrine and dopamine reuptake inhibitors .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure and properties. For example, Ethyl 3-methylpyrazole-5-carboxylate is classified as a combustible liquid .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

methyl 2-ethyl-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAYDMOELHCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-ethyl-3-iodo-1H-pyrazole-5-carboxylate

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